Cas no 652145-41-0 ((1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one)
![(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one structure](https://fr.kuujia.com/scimg/cas/652145-41-0x500.png)
652145-41-0 structure
Nom du produit:(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one Propriétés chimiques et physiques
Nom et identifiant
-
- caiophoraenin
- 652145-41-0
- ZVEZLXLQLYOFMK-DRZZNBKRSA-
- CHEMBL495270
- InChI=1/C11H18O5/c1-5-8-7(13)3-6(4-12)9(8)11(15-2)16-10(5)14/h5-9,11-13H,3-4H2,1-2H3/t5-,6-,7+,8+,9+,11+/m1/s1
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-, (1S,4R,4aS,5S,7S,7aS)-
- (1S,4R,4aS,5S,7S,7aS)-Hexahydro-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methylcyclopenta[c]pyran-3(1H)-one
- (1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
- DTXSID601110212
- (+)-Caiophoraenin
-
- Piscine à noyau: 1S/C11H18O5/c1-5-8-7(13)3-6(4-12)9(8)11(15-2)16-10(5)14/h5-9,11-13H,3-4H2,1-2H3/t5-,6-,7+,8+,9+,11+/m1/s1
- La clé Inchi: ZVEZLXLQLYOFMK-DRZZNBKRSA-N
- Sourire: O1C([C@H](C)[C@H]2[C@H](C[C@H](CO)[C@@H]2[C@H]1OC)O)=O
Propriétés calculées
- Qualité précise: 230.11542367g/mol
- Masse isotopique unique: 230.11542367g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 2
- Complexité: 280
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0
- Surface topologique des pôles: 76Ų
(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one Littérature connexe
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
3. Back matter
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
652145-41-0 ((1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one) Produits connexes
- 2680728-36-1(2-N-(butan-2-yl)acetamido-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)
- 130217-18-4(Kauran-18-oic acid,11,15,16,17-tetrahydroxy-, (4a,11b,15b,16a)- (9CI))
- 2248327-93-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyano-2,2-dimethylcyclopropane-1-carboxylate)
- 1797792-63-2(2-(2-chloro-6-fluorophenyl)-N-{4-(thiophen-2-yl)oxan-4-ylmethyl}acetamide)
- 2680885-46-3(methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate)
- 2138551-46-7(tert-butyl 2-amino-2-cyclopropyl-3-(4-ethyl-1H-pyrazol-1-yl)propanoate)
- 1546-79-8(1-(Trifluoroacetyl)imidazole)
- 338421-43-5(2-[({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid)
- 533868-50-7(N-[(2Z)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide)
- 889782-47-2(N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide)
Fournisseurs recommandés
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
